molecular formula C25H18FN3O5 B4329827 4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE

4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE

Cat. No.: B4329827
M. Wt: 459.4 g/mol
InChI Key: WKVBJQZOKDTWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a fluorobenzyl group, a nitrophenyl group, and a dihydropyrano[2,3-c]pyrazol core

Preparation Methods

The synthesis of 4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the fluorobenzyl ether: This step involves the reaction of 2-fluorobenzyl alcohol with a suitable phenol derivative under basic conditions to form the fluorobenzyl ether linkage.

    Nitration of the phenyl ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Cyclization to form the dihydropyrano[2,3-c]pyrazol core: This step involves the reaction of the intermediate compounds with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring, followed by cyclization to form the dihydropyrano[2,3-c]pyrazol core.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a catalyst can reduce the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl ether linkage, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of diseases where its unique structural features may offer therapeutic benefits.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the structural features of the compound.

Comparison with Similar Compounds

4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE can be compared with other similar compounds, such as:

    4-(2-fluorobenzyloxy)phenylboronic acid: This compound shares the fluorobenzyl ether linkage but differs in its boronic acid functionality.

    3-(4-fluorobenzyloxy)phenylboronic acid: Similar in structure but with a different substitution pattern on the phenyl ring.

    2-{[2-({3-[(4-fluorobenzyl)oxy]benzyl}amino)ethyl]amino}ethanol: Contains the fluorobenzyl ether linkage but with additional amino functionalities.

Properties

IUPAC Name

4-[4-[(2-fluorophenyl)methoxy]phenyl]-3-(3-nitrophenyl)-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O5/c26-21-7-2-1-4-17(21)14-33-19-10-8-15(9-11-19)20-13-22(30)34-25-23(20)24(27-28-25)16-5-3-6-18(12-16)29(31)32/h1-12,20H,13-14H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVBJQZOKDTWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(NN=C2OC1=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
Reactant of Route 2
Reactant of Route 2
4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
Reactant of Route 3
4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
Reactant of Route 4
4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
Reactant of Route 5
Reactant of Route 5
4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE
Reactant of Route 6
Reactant of Route 6
4-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE

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